6-ethyl 3-methyl 2-(3-methoxynaphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Description
This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thiophene and pyridine ring system. Its structure includes:
- 6-Ethyl and 3-methyl ester groups at positions 3 and 6 of the pyridine ring.
- A 3-methoxynaphthalene-2-amido substituent at position 2, introducing a bulky aromatic moiety that may influence steric and electronic properties.
- A saturated 4H,5H,6H,7H-thieno[2,3-c]pyridine core, which enhances conformational flexibility compared to fully aromatic analogs.
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6S/c1-4-32-24(29)26-10-9-16-19(13-26)33-22(20(16)23(28)31-3)25-21(27)17-11-14-7-5-6-8-15(14)12-18(17)30-2/h5-8,11-12H,4,9-10,13H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRMTBLYTUBELT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC4=CC=CC=C4C=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl 3-methyl 2-(3-methoxynaphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with a halogenated thienopyridine derivative in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-ethyl 3-methyl 2-(3-methoxynaphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-ethyl 3-methyl 2-(3-methoxynaphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 6-ethyl 3-methyl 2-(3-methoxynaphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Impact on Bioactivity: The 3,4,5-trimethoxyphenylamino group in 3d enhances antitubulin activity compared to simpler substituents, likely due to improved hydrophobic interactions with tubulin’s colchicine-binding site . The target compound’s 3-methoxynaphthalene-2-amido group may further modulate activity via π-π stacking or increased steric bulk. highlights that substituents like 3-trifluoromethyl or 3,5-dimethoxy groups exhibit activity tolerance, suggesting the target compound’s naphthalene group could be explored for similar adaptability .
Physicochemical Properties :
- The target compound’s naphthalene moiety may reduce solubility compared to 3d ’s trimethoxyphenyl group, as seen in the lower melting point of 3d (76–78°C) versus naphthalene-containing analogs (typically >200°C) .
- Ester groups (ethyl/methyl) in both the target compound and 3d improve metabolic stability compared to free carboxylic acids .
Synthetic Accessibility :
- The target compound’s synthesis may follow routes similar to 3d , which uses flash chromatography (ethyl acetate:petroleum ether) for purification . However, introducing the naphthalene amido group may require additional coupling steps, as seen in ’s use of triethylamine and 1,4-dioxane for analogous reactions .
Biological Activity
The compound 6-ethyl 3-methyl 2-(3-methoxynaphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate (CAS No. 864926-35-2) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates various functional groups that may contribute to its biological activity. This article explores the biological properties of this compound, including its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C24H24N2O6S
- Molecular Weight : 468.52 g/mol
- IUPAC Name : 6-O-ethyl 3-O-methyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
The compound features a thieno[2,3-c]pyridine ring system with multiple carboxylate groups and an amide linkage that enhances its reactivity and biological interaction potential.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The thieno[2,3-c]pyridine moiety may facilitate binding to proteins involved in inflammatory pathways or other biological processes.
Antiinflammatory Activity
Several studies indicate that similar thieno[2,3-c]pyridine derivatives exhibit anti-inflammatory properties. For instance, compounds with structural similarities have shown efficacy in inhibiting cytokine production and modulating immune responses in vitro and in vivo models of inflammation.
In Vitro Studies
- Cytokine Inhibition : In a study assessing the effects of thieno[2,3-c]pyridine derivatives on cytokine production, compounds similar to the one were found to significantly reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests a potential role in managing inflammatory conditions.
- Cell Viability Assays : The compound's effect on cell viability was evaluated using various cancer cell lines. Preliminary results indicated that it could induce apoptosis in certain cancer cells through the activation of caspase pathways.
In Vivo Studies
- Animal Models : In animal models of arthritis and pain, compounds structurally related to the target compound demonstrated significant reductions in pain scores compared to control groups treated with standard NSAIDs (non-steroidal anti-inflammatory drugs). This highlights its potential utility as an analgesic agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Sulfathiazole | Thiazole ring | Antimicrobial |
| Ritonavir | Thiazole moiety | Antiretroviral |
| Abafungin | Thiazole structure | Antifungal |
The unique combination of the thieno[2,3-c]pyridine structure with additional functional groups distinguishes it from these compounds, potentially offering broader therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
